1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine is a heterocyclic compound featuring a pyrazole core substituted with three distinct groups: a 4-fluorophenyl moiety, two methyl groups, and a methanamine side chain. The pyrazole ring (a five-membered aromatic ring containing two adjacent nitrogen atoms) serves as the central scaffold, with substituents positioned at specific locations based on IUPAC numbering.
- Pyrazole ring : The nitrogen atoms are located at positions 1 and 2 of the ring, with the 4-fluorophenyl group attached to the N1 atom.
- Methyl groups : Positioned at carbons 3 and 5 of the pyrazole ring, these substituents impart steric and electronic effects.
- Methanamine group : A primary amine (-CH₂-NH₂) is attached to carbon 4 of the pyrazole ring, contributing to hydrogen-bonding potential and reactivity.
The molecular formula is C₁₂H₁₄FN₃ , with a molecular weight of 219.26 g/mol . The IUPAC name reflects the systematic arrangement of substituents, ensuring unambiguous identification.
| Substituent | Position | Bonding Type |
|---|---|---|
| 4-Fluorophenyl | N1 | C–N |
| Methyl | C3, C5 | C–C |
| Methanamine | C4 | C–C |
Crystallographic Analysis and Conformational Studies
The crystal structure of this compound has not been directly reported, but insights can be inferred from structurally related pyrazole derivatives. For example, in similar compounds, the pyrazole ring often adopts a planar conformation, with substituents arranged in a non-coplanar fashion to minimize steric strain.
Key crystallographic parameters for analogous compounds include:
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a = 16.9676 Å, b = 7.0266 Å, c = 12.6135 Å | |
| Hydrogen bonding | N–H···O, C–H···F interactions |
In such systems, the fluorophenyl group typically forms π-π interactions with adjacent aromatic rings, while the methanamine group participates in hydrogen bonding with oxygen or nitrogen atoms in neighboring molecules. Tautomerism may occur under crystallization conditions, as observed in enol-to-keto transitions in similar pyrazole-5-one derivatives.
Spectroscopic Characterization
The compound’s spectroscopic properties are critical for confirming its structure and purity. While experimental data for this specific derivative are limited, characteristic spectral features can be extrapolated from analogous compounds.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared Spectroscopy (IR)
- NH₂ stretch : Broad band at 3300–3500 cm⁻¹.
- C=N stretch : Sharp peak at 1550–1600 cm⁻¹.
- C–F stretch : Absorption near 1100–1250 cm⁻¹.
Mass Spectrometry (MS)
Computational Chemistry Insights
Density Functional Theory (DFT) studies on pyrazole derivatives reveal electronic and geometric properties critical for understanding reactivity. For this compound, key computational insights include:
Electronic Distribution :
Molecular Orbital Analysis :
Conformational Stability :
- The 3,5-dimethyl groups enforce a fixed geometry, minimizing rotational isomerism.
- The methanamine group adopts a staggered conformation to reduce steric hindrance with adjacent substituents.
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTROBVFWOFOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. For instance, 4-fluorophenylhydrazine can react with 3,5-dimethyl-1-pentyn-3-ol under acidic conditions to form the pyrazole ring.
Introduction of the Methylamine Group: The methylamine group can be introduced through a nucleophilic substitution reaction. The pyrazole intermediate can be treated with formaldehyde and ammonium chloride to form the desired methylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C_{23}H_{27}FN_{4}O
- Molecular Weight : 394.5 g/mol
- IUPAC Name : 1-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-4-(3-methoxyphenyl)piperazine
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance:
- A study demonstrated that pyrazole derivatives showed significant growth inhibition against various cancer cell lines, including HT29, with IC50 values indicating effective cytotoxicity .
- The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the pyrazole ring enhances anticancer efficacy .
Anticonvulsant Properties
The compound has been explored for its anticonvulsant effects. Research findings include:
- Certain pyrazole derivatives displayed protective effects in seizure models, with median effective doses significantly lower than standard anticonvulsants .
- The SAR studies indicated that modifications to the phenyl groups attached to the pyrazole moiety could enhance anticonvulsant activity .
Synthesis of Novel Materials
The compound's unique structure allows it to be used as a building block in synthesizing novel materials with potential applications in nanotechnology and polymer science:
- Pyrazole-based materials have been synthesized for use in electronic devices due to their stability and electrical properties .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine. These compounds were tested against several cancer cell lines:
- Results : The lead compound demonstrated an IC50 value of 2.01 µM against the HT29 cell line, indicating strong anticancer activity compared to standard treatments .
Case Study 2: Anticonvulsant Activity
A different research group focused on evaluating the anticonvulsant properties of this compound:
Mécanisme D'action
The mechanism of action of 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-3,5-dimethylpyrazole: Similar structure but lacks the methylamine group.
4-Fluorophenylhydrazine: Precursor in the synthesis of the compound.
3,5-Dimethyl-1-pentyn-3-ol: Another precursor used in the synthesis.
Uniqueness
1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine is unique due to the presence of both the fluorophenyl and methylamine groups, which confer specific chemical and biological properties
Activité Biologique
The compound 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- Molecular Formula : CHFN
- CAS Number : 1255717-06-6
- SMILES : CC(N(C(C=C1)=CC=C1F)N=C2C)=C2CN.[H]Cl
This compound is characterized by a pyrazole ring substituted with a fluorophenyl group and two methyl groups, which contribute to its unique biological properties.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Neurological Effects
Research has also explored the neurological implications of pyrazole derivatives. Notably, a related compound was found to exhibit an antipsychotic-like profile without binding to dopamine receptors, suggesting a novel mechanism of action distinct from traditional antipsychotic medications . This opens avenues for further investigation into the compound's potential in treating neuropsychiatric disorders.
In Vivo Studies
In vivo studies have demonstrated that certain pyrazole derivatives can induce seizures in aged rodents, indicating a need for careful evaluation regarding their safety profile . This highlights the dual nature of these compounds, where beneficial therapeutic effects must be balanced against potential adverse effects.
Case Study 1: Anticancer Activity
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives against Hep-2 and P815 cancer cell lines. The findings revealed significant cytotoxic potential with IC values of 3.25 mg/mL and 17.82 mg/mL, respectively . This underscores the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Neurological Implications
Another investigation focused on the behavioral effects of pyrazole derivatives in rodent models. The results indicated that while some compounds exhibited promising antipsychotic-like effects, they also posed risks for inducing seizures, necessitating further pharmacological assessments .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a halogenated pyrazole precursor (e.g., 4-chloromethyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole) with ammonia or a protected amine under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C facilitates the substitution . Optimization includes solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and purification via column chromatography or recrystallization.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorophenyl and pyrazole substituents. For instance, ¹H-NMR peaks at δ ~2.5 ppm (pyrazole-CH₃) and δ ~7.3–7.7 ppm (fluorophenyl aromatic protons) are diagnostic . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software ) resolves crystal packing and bond geometries if single crystals are obtainable.
Q. What are the primary applications of this compound in academic research?
- Methodology : The compound is a building block for bioactive molecules, particularly in medicinal chemistry. Its pyrazole core and fluorophenyl group are leveraged in designing kinase inhibitors or G-protein-coupled receptor (GPCR) ligands. For example, analogs have been used in photochromic GPCR ligand studies . Biological assays (e.g., binding affinity tests) require functionalization of the methanamine group to introduce targeting moieties.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?
- Methodology : Unexpected NMR splitting may arise from dynamic effects or impurities. Use deuterated solvents to eliminate solvent peaks and 2D NMR (COSY, HSQC) to assign coupling pathways. For example, in , a pyrazole derivative showed distinct ¹H-NMR splitting due to restricted rotation of the diazenyl group . Computational tools (DFT calculations) can model electronic environments to predict chemical shifts, aiding in data reconciliation.
Q. What experimental design considerations are critical for studying the compound’s biological activity, and how can false positives be minimized?
- Methodology :
- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values.
- Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known GPCR agonists/antagonists) .
- Counter-Screens : Test against unrelated targets to rule out nonspecific binding.
- Reproducibility : Triplicate experiments with blinded analysis reduce bias.
Q. How can synthesis yield be improved while maintaining purity, particularly for scale-up?
- Methodology :
- Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) enhance efficiency in pyrazole functionalization .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products .
- In-line Analytics : HPLC or LC-MS monitors reaction progress in real time.
- Purification : Use preparative HPLC or automated flash chromatography for high-purity batches (>95%) .
Q. What strategies address solubility challenges in biological assays, and how do structural modifications impact activity?
- Methodology :
- Prodrug Design : Introduce ester or carbamate groups on the methanamine to enhance solubility, which are cleaved in vivo .
- Salt Formation : Hydrochloride salts (e.g., as in ) improve aqueous solubility .
- SAR Studies : Modify the fluorophenyl group (e.g., replace F with Cl) or pyrazole substituents (e.g., methyl to ethyl) to balance lipophilicity and solubility while retaining target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
